2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a sulfanyl group
Preparation Methods
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine: This intermediate can be prepared by the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane, followed by nitration and reduction to yield 2,3-dihydro-1,4-benzodioxin-6-amine.
Formation of the triazole ring: The 2,3-dihydro-1,4-benzodioxin-6-amine is then reacted with ethyl isothiocyanate to form the corresponding thiourea derivative, which undergoes cyclization with hydrazine hydrate to form the triazole ring.
Introduction of the sulfanyl group: The triazole intermediate is treated with a suitable thiol reagent, such as thiourea, in the presence of a base to introduce the sulfanyl group.
Chemical Reactions Analysis
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Pharmacology: It is studied for its potential effects on various biological pathways and its ability to modulate cellular processes.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to interact with metal ions and enzyme active sites, while the benzodioxin ring can engage in π-π interactions with aromatic residues in proteins . The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide include:
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring and have similar chemical properties.
Triazole-based compounds: Compounds with a triazole ring are known for their biological activity and are used in various therapeutic applications.
Sulfanyl-substituted compounds: These compounds contain a sulfanyl group and are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-2-26-21(17-8-9-18-19(14-17)29-13-12-28-18)24-25-22(26)30-15-20(27)23-11-10-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3,(H,23,27) |
InChI Key |
QJZNSRGSZCIDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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